Cas no 1395079-09-0 (tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate)
![tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate structure](https://www.kuujia.com/scimg/cas/1395079-09-0x500.png)
tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 5,5-difluoro-5,8-dihydro-2-(methylsulfonyl)-, 1,1-dimethylethyl ester
- tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
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- Inchi: 1S/C13H17F2N3O4S/c1-12(2,3)22-11(19)18-6-9-8(13(14,15)7-18)5-16-10(17-9)23(4,20)21/h5H,6-7H2,1-4H3
- InChI Key: ABULDGDFFJBNPL-UHFFFAOYSA-N
- SMILES: C1(S(C)(=O)=O)=NC=C2C(F)(F)CN(C(OC(C)(C)C)=O)CC2=N1
tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255667-5g |
tert-Butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
1395079-09-0 | 98% | 5g |
¥30170 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255667-100mg |
tert-Butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
1395079-09-0 | 98% | 100mg |
¥2723 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255667-1g |
tert-Butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
1395079-09-0 | 98% | 1g |
¥12570 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07531-100MG |
tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
1395079-09-0 | 95% | 100MG |
¥ 1,920.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07531-100mg |
tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
1395079-09-0 | 95% | 100mg |
¥1919.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07531-1G |
tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
1395079-09-0 | 95% | 1g |
¥ 7,682.00 | 2023-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1255667-250mg |
tert-Butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
1395079-09-0 | 98% | 250mg |
¥4361 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07531-500MG |
tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
1395079-09-0 | 95% | 500MG |
¥ 5,121.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07531-250mg |
tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
1395079-09-0 | 95% | 250mg |
¥3073.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07531-500mg |
tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate |
1395079-09-0 | 95% | 500mg |
¥5117.0 | 2024-04-24 |
tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate Related Literature
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3. Book reviews
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
Introduction to Tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate (CAS No. 1395079-09-0)
Tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service Number (CAS No. 1395079-09-0), belongs to the pyrido[3,4-d]pyrimidine class, a scaffold that is widely recognized for its potential in drug discovery due to its structural similarity to various bioactive molecules.
The molecular structure of Tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate incorporates several key functional groups that contribute to its unique chemical properties and biological activities. The presence of fluoro substituents at the 5-position and the methanesulfonyl group at the 2-position enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the tert-butyl ester moiety at the 7-position provides a handle for further chemical modifications, allowing for the development of novel derivatives with tailored pharmacological profiles.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of this compound in the design of next-generation therapeutics. Studies have demonstrated that pyrido[3,4-d]pyrimidine derivatives exhibit a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory effects. The specific arrangement of substituents in Tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate suggests potential applications in targeting enzymes and receptors involved in disease pathways.
In particular, the fluoro substituents have been shown to improve binding affinity and selectivity when interacting with biological targets. This is attributed to the ability of fluorine atoms to engage in favorable van der Waals interactions and hydrogen bonding networks within protein active sites. Furthermore, the methanesulfonyl group contributes to the compound's solubility and bioavailability, making it a promising candidate for oral administration.
The synthesis of Tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. For instance, palladium-catalyzed cross-coupling reactions have been utilized to construct the pyrido[3,4-d]pyrimidine core structure efficiently. Additionally, fluorination techniques such as electrophilic aromatic substitution have been employed to introduce the fluoro groups at the desired positions.
The pharmacological evaluation of this compound has revealed intriguing findings that warrant further investigation. Preclinical studies have indicated that it exhibits potent inhibitory activity against certain kinases and enzymes implicated in cancer progression. The tert-butyl ester group has been strategically incorporated to facilitate prodrug formulations that can enhance tissue penetration and target specificity. This approach aligns with current trends in drug development aimed at improving therapeutic efficacy while minimizing side effects.
Moreover,the structural features of Tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate make it an attractive scaffold for structure-based drug design. High-resolution crystal structures of protein-ligand complexes have provided valuable insights into how this compound interacts with biological targets at an atomic level。 These structural insights have guided medicinal chemists in optimizing lead compounds through rational molecular design。
The growing interest in fluorinated heterocycles as pharmacophores underscores their significance in modern drug discovery。 The unique electronic properties of fluorine atoms allow for fine-tuning of physicochemical properties such as lipophilicity、ionization potential,and metabolic stability。 These attributes are particularly important for designing drugs with improved pharmacokinetic profiles。
Future research directions may explore derivatization strategies aimed at enhancing selectivity and reducing off-target effects。 For example,modifying the methanesulfonyl group or introducing additional functional moieties could lead to novel analogs with enhanced therapeutic potential。 Additionally,investigations into combination therapies involving this compound with other drugs may uncover synergistic effects that could benefit patients suffering from complex diseases。
In conclusion,Tert-butyl 5,5-difluoro-2-methanesulfonyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate(CAS No. 1395079-09-0) represents a promising candidate for further development as a therapeutic agent。 Its unique structural features、biological activities、and synthetic accessibility make it an attractive scaffold for drug discovery efforts aimed at addressing unmet medical needs。 As research continues to uncover new applications for this compound,it is likely to play an increasingly important role in the development of next-generation medicines。
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